molecular formula C14H14N4O B2358401 5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one CAS No. 894217-85-7

5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one

Cat. No.: B2358401
CAS No.: 894217-85-7
M. Wt: 254.293
InChI Key: MGHIUYABZWGZLP-UHFFFAOYSA-N
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Description

5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one is a complex organic compound with a unique structure that includes a phenyl group, a triazole ring, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized from 4-bromopyrazole through a series of reactions . The phenyl group is then introduced through a Diels-Alder reaction with ketene acetal . The final step involves the formation of the cyclohexene ring, which is achieved through a cyclization reaction under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of specialized equipment and controlled environments to maintain the necessary temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different cyclohexane derivatives.

    Substitution: The triazole ring and phenyl group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as different cyclohexane and triazole derivatives

Mechanism of Action

The mechanism of action of 5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The phenyl group and cyclohexene ring also contribute to the compound’s overall activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one is unique due to its combination of a phenyl group, a triazole ring, and a cyclohexene ring. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-phenyl-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c19-13-7-11(10-4-2-1-3-5-10)6-12(8-13)17-14-15-9-16-18-14/h1-5,8-9,11H,6-7H2,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHIUYABZWGZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=NC=NN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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